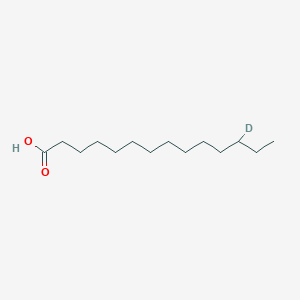
Tetradecanoic-12-d1 acid
Descripción general
Descripción
Tetradecanoic-12-d1 acid (C14:0-d1) is a saturated fatty acid with a chain of 14 carbon atoms. It is a common component of many lipids, and has been studied for its potential applications in scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Aplicaciones Científicas De Investigación
Tetradecanoic-12-d1 acid has been used in a variety of scientific research applications. It has been used as a model compound to study the effects of saturated fatty acids on cell membranes. It has also been used to investigate the effects of fatty acid composition on the structure and function of proteins. Additionally, it has been used to study the effects of fatty acid composition on the activity of enzymes, and to explore the potential of fatty acids as therapeutic agents.
Mecanismo De Acción
The mechanism of action of tetradecanoic-12-d1 acid is not yet fully understood. However, it is known that it can affect the structure and function of cell membranes, proteins, and enzymes. It is believed that the fatty acid can interact with the phospholipids in the cell membrane, altering the fluidity and permeability of the membrane. It can also interact with proteins, altering their structure and function. Additionally, it can interact with enzymes, altering their activity.
Biochemical and Physiological Effects
Tetradecanoic-12-d1 acid has been shown to have a variety of biochemical and physiological effects. It has been shown to affect the structure and function of cell membranes, proteins, and enzymes. It has also been shown to affect the activity of metabolic pathways, and to modulate the activity of certain hormones. Additionally, it has been shown to affect the activity of the immune system, and to modulate the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tetradecanoic-12-d1 acid has several advantages and limitations when used in lab experiments. The main advantage is that it is a saturated fatty acid, which makes it relatively stable and easy to use. Additionally, it is relatively inexpensive and widely available. The main limitation is that it is not a natural component of cell membranes, so its effects may not be representative of the effects of naturally occurring fatty acids.
Direcciones Futuras
There are several potential future directions for research involving tetradecanoic-12-d1 acid. One potential direction is to explore the effects of fatty acid composition on the structure and function of proteins. Additionally, further research could be done to explore the potential of fatty acids as therapeutic agents. Additionally, research could be done to investigate the effects of tetradecanoic-12-d1 acid on the activity of metabolic pathways and hormones. Finally, further research could be done to explore the effects of tetradecanoic-12-d1 acid on the activity of the immune system and the inflammatory response.
Propiedades
IUPAC Name |
12-deuteriotetradecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNFSRHWOTWDNC-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CC)CCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetradecanoic-12-d1 acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Racemic-(3R,3aS,6aS)-tert-butyl 3-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435300.png)

![N-[2-Nitro-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1435303.png)









